![molecular formula C18H15BrN2O4 B10989584 6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B10989584.png)
6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one
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Overview
Description
6-Bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one: is a chemical compound with the following properties:
Linear Formula: C₁₆H₁₀Br₂N₂O₂
Molecular Weight: 422.078 g/mol
CAS Number: 201298-52-4
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Starting Material: Begin with (CAS No.
Benzoxazine Formation: React the starting material with p-phenylindiamine and substituted aromatic aldehyde to form 2-[2-(2,6-dichlorophenyl)amino]phenylmethyl-3-(4-aminoaryl)-6-bromo quinazolin-4(3H)-ones .
Final Compound: Further reactions yield .
Industrial Production: Industrial-scale production methods may involve modifications of these synthetic routes, optimization, and purification processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions are possible.
Substitution: Substituents can be replaced.
Common Reagents: Specific reagents are used in each type of reaction.
Major Products: The resulting products depend on reaction conditions.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for other molecules.
Biology: Studying cellular processes.
Medicine: Investigating potential therapeutic effects.
Industry: Used in material science and drug development.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related quinazolinones.
Biological Activity
6-Bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by relevant data and case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 403.23 g/mol |
Molecular Formula | C18H15BrN2O4 |
LogP | 2.5946 |
Polar Surface Area | 54.847 Ų |
Hydrogen Bond Acceptors | 7 |
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including compounds similar to this compound, notable antibacterial and antifungal activities were observed. The antimicrobial efficacy was assessed using the cup-plate agar diffusion method against several pathogens:
- Bacterial Strains : Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungal Strains : Candida albicans, Aspergillus niger
Results showed that certain derivatives exhibited comparable or superior activity to standard antibiotics, suggesting potential applications in treating infections .
Anti-inflammatory Activity
In vivo studies have demonstrated that quinazolinone compounds can reduce inflammation effectively. The carrageenan-induced paw edema test in rats revealed that specific derivatives showed significant anti-inflammatory effects, comparable to ibuprofen. This suggests that this compound may possess similar therapeutic potential .
Cytotoxic Activity
Cytotoxicity studies have highlighted the potential of quinazolinone derivatives in cancer treatment. For example, a related compound demonstrated IC50 values against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 5.9 |
SW-480 (Colorectal Cancer) | 2.3 |
MCF-7 (Breast Cancer) | 5.65 |
These findings indicate that the compound can induce apoptosis in cancer cells and may serve as a lead for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is influenced by their structural features. The presence of electron-withdrawing groups enhances cytotoxicity and antimicrobial activity. For instance, modifications at specific positions on the phenyl ring significantly affect the binding affinity to targets such as the Epidermal Growth Factor Receptor (EGFR), which is critical in cancer progression .
Case Studies
- Antimicrobial Evaluation : A study synthesized various quinazolinone derivatives and tested their antimicrobial properties against a panel of bacteria and fungi. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Cytotoxicity Assessment : In a comparative study involving multiple quinazoline derivatives, one compound showed selective cytotoxicity towards tumorigenic cells while sparing normal cells, highlighting its potential as an anticancer agent .
Properties
Molecular Formula |
C18H15BrN2O4 |
---|---|
Molecular Weight |
403.2 g/mol |
IUPAC Name |
6-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]quinazolin-4-one |
InChI |
InChI=1S/C18H15BrN2O4/c1-24-16-6-3-11(7-17(16)25-2)15(22)9-21-10-20-14-5-4-12(19)8-13(14)18(21)23/h3-8,10H,9H2,1-2H3 |
InChI Key |
XEQVMPRJVZORQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br)OC |
Origin of Product |
United States |
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